molecular formula C22H17N3O3S B11695209 N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-methyl-3-nitrobenzamide

N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-methyl-3-nitrobenzamide

Cat. No.: B11695209
M. Wt: 403.5 g/mol
InChI Key: QRANJWSFLVEDRA-UHFFFAOYSA-N
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Description

N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-methyl-3-nitrobenzamide is a complex organic compound that features a benzothiazole moiety Benzothiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzothiazole derivatives, including N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-methyl-3-nitrobenzamide, can be achieved through various synthetic pathways. Common methods include:

    Diazo-Coupling: This involves the reaction of diazonium salts with aromatic compounds to form azo compounds.

    Knoevenagel Condensation: This reaction involves the condensation of aldehydes or ketones with compounds containing active methylene groups in the presence of a base.

    Biginelli Reaction: This is a three-component reaction involving an aldehyde, a β-keto ester, and urea or thiourea.

    Molecular Hybridization Techniques: This involves the combination of different molecular fragments to create new compounds with enhanced biological activity.

    Microwave Irradiation: This method uses microwave energy to accelerate chemical reactions.

    One-Pot Multicomponent Reactions: These reactions involve the combination of three or more reactants in a single reaction vessel to form a product.

Industrial Production Methods

Industrial production methods for benzothiazole derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms are commonly used to scale up the production of these compounds.

Chemical Reactions Analysis

Types of Reactions

N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-methyl-3-nitrobenzamide undergoes various types of chemical reactions, including:

    Oxidation: This involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This involves the replacement of one functional group with another.

    Cyclization: This involves the formation of a ring structure within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce nitro derivatives, while reduction reactions may yield amine derivatives.

Scientific Research Applications

N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-methyl-3-nitrobenzamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-methyl-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with various enzymes and receptors, leading to the modulation of biological processes. For example, benzothiazole derivatives have been shown to inhibit the activity of DNA gyrase, an enzyme involved in bacterial DNA replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-methyl-3-nitrobenzamide is unique due to its specific substitution pattern and the presence of both nitro and amide functional groups. This combination of features contributes to its distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C22H17N3O3S

Molecular Weight

403.5 g/mol

IUPAC Name

N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-methyl-3-nitrobenzamide

InChI

InChI=1S/C22H17N3O3S/c1-13-7-10-16(22-24-17-5-3-4-6-20(17)29-22)11-18(13)23-21(26)15-9-8-14(2)19(12-15)25(27)28/h3-12H,1-2H3,(H,23,26)

InChI Key

QRANJWSFLVEDRA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=CC(=C(C=C4)C)[N+](=O)[O-]

Origin of Product

United States

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